N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine carboxamide family, a class of heterocyclic molecules with fused pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine cores. Its structure features:
- A 1-(3-methoxypropyl) substituent at position N-1, enhancing lipophilicity and influencing pharmacokinetic properties.
- A 9-methyl group on the pyrrolo[2,3-d]pyrimidine ring, modulating steric interactions and electronic density.
- A 4-oxo-1,4-dihydro motif, critical for hydrogen-bonding interactions with biological targets.
Synthesis involves condensation of 1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (intermediate 20 in ) with 2-(cyclohex-1-en-1-yl)ethylamine using 1,10-carbonyldiimidazole (CDI) in acetonitrile .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-17-8-6-13-28-21(17)26-22-19(24(28)30)16-20(27(22)14-7-15-31-2)23(29)25-12-11-18-9-4-3-5-10-18/h6,8-9,13,16H,3-5,7,10-12,14-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMJAZOVFZUGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H30N4O4
- Molecular Weight : 402.495 g/mol
- IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic effects:
1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The dihydropyrido-pyrrolo-pyrimidine framework is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of pyrido-pyrimidine have been documented to inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation.
2. Anti-inflammatory Effects
Compounds within this chemical class have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The presence of the methoxy group in its structure could enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of pyrido-pyrimidine derivatives, a compound structurally similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-... was tested against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Similar Compound | MCF-7 | 15 | Induction of apoptosis via caspase activation |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-... | MCF-7 | TBD | TBD |
Case Study 2: Anti-inflammatory Activity
A related study assessed the anti-inflammatory potential of pyrido-pyrimidine derivatives in an animal model of arthritis. The administration of these compounds resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
| Treatment Group | Paw Edema Reduction (%) | TNF-alpha Level (pg/mL) |
|---|---|---|
| Control | - | 250 |
| Treatment A | 50 | 120 |
| Treatment B | 65 | 80 |
Mechanistic Insights
The biological activities of N-(2-(cyclohex-1-en-1-yl)ethyl)-... are likely mediated through multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could interact with specific receptors that modulate cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Effects : The 9-methyl group reduces rotational freedom in the core scaffold, which may enhance binding specificity compared to unmethylated analogues .
- Electronic Effects : Methoxypropyl at N-1 provides electron-donating character, stabilizing the oxo group at position 4 .
Functional Implications
- Biological Activity : While specific data for the target compound are unavailable, structurally related carboxamides exhibit α-glucosidase inhibitory activity due to their resemblance to oligosaccharides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
